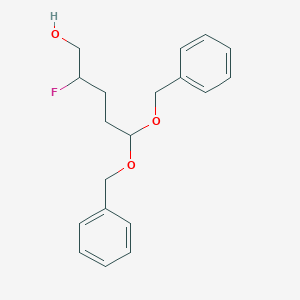
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL is an organic compound with a complex structure that includes benzyloxy groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(benzyloxy)-2-fluoropentan-1-OL typically involves multiple steps. One common method includes the reaction of 5,5-bis(benzyloxy)pentan-1-ol with a fluorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Bis(benzyloxy)-2-fluoropentan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups and fluorine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(benzyloxy)pentan-1-ol: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoropentan-1-ol: Simpler structure without the benzyloxy groups.
5,5-Bis(benzyloxy)-2-chloropentan-1-OL: Similar structure but with a chlorine atom instead of fluorine
Uniqueness
5,5-Bis(benzyloxy)-2-fluoropentan-1-OL is unique due to the presence of both benzyloxy groups and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
645413-07-6 |
|---|---|
Molecular Formula |
C19H23FO3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-fluoro-5,5-bis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C19H23FO3/c20-18(13-21)11-12-19(22-14-16-7-3-1-4-8-16)23-15-17-9-5-2-6-10-17/h1-10,18-19,21H,11-15H2 |
InChI Key |
IHFUIHIKYRYAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCC(CO)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















